molecular formula C9H9BrF2O B8282185 1-(3-Bromopropoxy)-3,5-difluorobenzene

1-(3-Bromopropoxy)-3,5-difluorobenzene

Cat. No.: B8282185
M. Wt: 251.07 g/mol
InChI Key: NHKWYIVAEWTYKV-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-3,5-difluorobenzene is a halogenated aromatic ether featuring a benzene ring substituted with fluorine atoms at the 3- and 5-positions and a 3-bromopropoxy group (-OCH₂CH₂CH₂Br) at the 1-position. This structure combines the electronic effects of fluorine (electron-withdrawing) with the reactivity of a brominated alkyl chain, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals. While direct references to this exact compound are absent in the provided evidence, its properties and applications can be inferred from structurally related compounds (e.g., halogenated benzene derivatives and alkoxy-substituted aromatics) .

Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

1-(3-bromopropoxy)-3,5-difluorobenzene

InChI

InChI=1S/C9H9BrF2O/c10-2-1-3-13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H2

InChI Key

NHKWYIVAEWTYKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)OCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituents:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Features
1-(3-Bromopropoxy)-3,5-difluorobenzene 3,5-difluoro; 1-(3-bromopropoxy) Not provided C₉H₈BrF₂O ~259.07 g/mol Brominated alkoxy chain
1-Bromo-3,5-difluorobenzene 3,5-difluoro; 1-bromo 461-96-1 C₆H₃BrF₂ 192.99 g/mol Simpler bromo-substituted core
1-(2-Chloroethoxy)-2-bromo-3,5-difluorobenzene 2-bromo; 3,5-difluoro; 1-(2-chloroethoxy) 175203-19-7 C₈H₆BrClF₂O 271.49 g/mol Chloroethoxy and bromo synergy
1-(Cyclopropyloxy)-3,5-difluorobenzene 3,5-difluoro; 1-cyclopropyloxy 1138331-79-9 C₉H₇F₂O ~178.15 g/mol Cyclic ether substituent
1-(Bromomethyl)-3,5-difluorobenzene 3,5-difluoro; 1-(bromomethyl) Not provided C₇H₅BrF₂ 207.02 g/mol Bromomethyl group

Key Observations :

  • Substituent Length and Reactivity: The 3-bromopropoxy group in the target compound offers a longer alkyl chain compared to simpler bromo- or chlorinated ethers (e.g., 1-bromo-3,5-difluorobenzene or 1-(2-chloroethoxy)- derivatives).
  • Electron Effects: Fluorine atoms at 3- and 5-positions deactivate the benzene ring toward electrophilic substitution, directing reactivity to the bromopropoxy side chain for nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) .
  • Steric Considerations : Cyclopropyloxy substituents (as in CymitQuimica’s compound) introduce steric hindrance, reducing reactivity compared to linear alkoxy chains .

Physicochemical Properties

  • Boiling/Melting Points : Brominated alkoxy compounds (e.g., 1-(2-chloroethoxy)-2-bromo-3,5-difluorobenzene) typically exhibit higher boiling points (~200–250°C) due to increased molecular weight and halogen polarity .
  • Solubility : Fluorine and bromine enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for synthetic applications .
  • Stability: Bromopropoxy groups are less hydrolytically stable than non-halogenated ethers but more stable than bromomethyl analogues (e.g., 1-(bromomethyl)-3,5-difluorobenzene), which are prone to rapid SN2 reactions .

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